[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester typically involves the reaction of 3,4-dihydroxybutylamine with benzyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of carbamates or other ester derivatives.
Scientific Research Applications
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid methyl ester
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid ethyl ester
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid propyl ester
Uniqueness
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The benzyl ester group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts .
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
benzyl N-(3,4-dihydroxybutyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c14-8-11(15)6-7-13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16) |
InChI Key |
PTQUXYVTTVBQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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